1-(2,3-Difluorophenyl)ethanol

Vue d'ensemble

Description

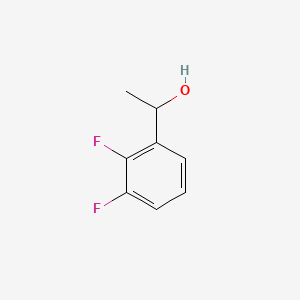

1-(2,3-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The presence of two fluorine atoms on the phenyl ring makes this compound unique and contributes to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,3-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,3-difluoroacetophenone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature. This process is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,3-difluorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be further reduced to 2,3-difluorophenylethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 2,3-Difluorophenylacetaldehyde.

Reduction: 2,3-Difluorophenylethane.

Substitution: 2,3-Difluorophenyl chloride.

Applications De Recherche Scientifique

1-(2,3-Difluorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2,3-difluorophenyl)ethanol largely depends on its application. In pharmaceutical contexts, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby improving its efficacy .

Comparaison Avec Des Composés Similaires

- 1-(2,4-Difluorophenyl)ethanol

- 1-(2,6-Difluorophenyl)ethanol

- 1-(3,4-Difluorophenyl)ethanol

Comparison: 1-(2,3-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

1-(2,3-Difluorophenyl)ethanol is an organic compound characterized by its unique molecular structure, where two fluorine atoms are substituted on the phenyl ring. This structure contributes to its distinct chemical properties and potential biological activities. The compound has garnered attention for its roles in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C8H8F2O

- Molecular Weight : 158.14 g/mol

- CAS Number : 1228690-56-9

This compound primarily acts as a chiral intermediate in the synthesis of Ticagrelor, a medication used to prevent blood clots. Its mechanism involves interaction with NADPH-dependent carbonyl reductase, facilitating the reduction of ketone precursors into alcohols. This enzymatic reaction is influenced by environmental factors such as temperature and pH, which can affect the compound's efficacy and stability in biological systems.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. These properties are critical for developing new therapeutic agents targeting infections caused by resistant strains of bacteria and fungi. Studies have shown that compounds with similar fluorinated structures often demonstrate enhanced biological activity due to increased lipophilicity and altered interaction with biological membranes.

Cellular Effects

The compound's influence on cellular functions includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, studies suggest that fluorinated compounds can affect the activity of various enzymes involved in metabolic pathways, potentially leading to altered physiological responses .

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial effects of several difluorophenyl derivatives found that this compound showed significant inhibition against specific bacterial strains. The presence of fluorine atoms was linked to enhanced membrane permeability and interaction with bacterial enzymes .

- Pharmacological Applications : In a pharmacological context, this compound serves as a precursor for synthesizing drugs that target neurological disorders. Its ability to modulate neurotransmitter pathways makes it a candidate for further investigation in neuropharmacology .

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound | Antimicrobial Activity | Pharmacological Use |

|---|---|---|

| This compound | Moderate | Intermediate for Ticagrelor synthesis |

| 1-(2,4-Difluorophenyl)ethanol | Low | Limited applications |

| 1-(3,4-Difluorophenyl)ethanol | High | Potential anti-cancer properties |

This table illustrates how variations in the position of fluorine atoms can significantly impact biological activity and potential applications.

Propriétés

IUPAC Name |

1-(2,3-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703325 | |

| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228690-56-9 | |

| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.